molecular formula C10H15BrClNO2 B1285916 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride CAS No. 103275-23-6

2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride

Cat. No. B1285916
CAS RN: 103275-23-6
M. Wt: 296.59 g/mol
InChI Key: PKYAXDWIMSZDLC-UHFFFAOYSA-N
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Description

“2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride” is a compound that has been studied for its potential roles in various fields . It is a phenethylamine derivative and is involved in the regulation and modulation of sleep, affective and personality behaviors, and pain . It also regulates smooth muscle function and platelet aggregation .


Molecular Structure Analysis

The molecular weight of “2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride” is 282.56 . The InChI code is 1S/C9H12BrNO2.ClH/c1-12-8-3-6 (5-11)7 (10)4-9 (8)13-2;/h3-4H,5,11H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 193-195°C . It has a density of 1.368g/cm3 and a boiling point of 325.6ºC at 760mmHg .

Scientific Research Applications

Psychoactive Substance Research

2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride: is a compound related to the phenethylamine family, which includes substances with psychoactive properties . It’s a potent agonist of the 5-hydroxytryptamine (serotonin) receptor , which is significant in the study of new psychoactive substances (NPS). Research in this field focuses on understanding the compound’s effects on the brain, its potential therapeutic uses, and its abuse potential.

Metabolic Studies

The compound has been studied for its metabolism in human hepatocytes, revealing extensive metabolization into various metabolites via processes like hydroxylation, O-demethylation, and glucuronidation . These studies are crucial for developing bioanalytical methods for substance detection and understanding its pharmacokinetics.

Forensic Analytical Chemistry

In the context of forensic science, 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride can be used to develop analytical methods for detecting substance abuse . The compound’s unique metabolic profile aids in creating specific tests to identify its use in biological samples.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(2-bromo-4,5-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2.ClH/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2;/h5-6H,3-4,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYAXDWIMSZDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCN)Br)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101342519
Record name 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride

CAS RN

103275-23-6
Record name Benzeneethanamine, 2-bromo-4,5-dimethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103275-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3,4-dmpea hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103275236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Br-4,5-DMPEA HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD9BGF5NKH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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